2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde

Description

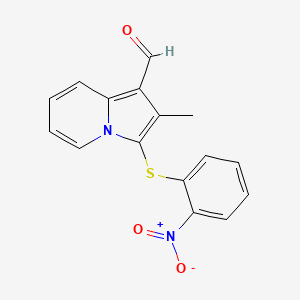

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is an indolizine derivative featuring a methyl group at position 2, a 2-nitro-phenylsulfanyl substituent at position 3, and a carbaldehyde functional group at position 1. Indolizine scaffolds are heterocyclic systems known for their biological relevance, including antimicrobial, antitumor, and antiviral activities .

Properties

Molecular Formula |

C16H12N2O3S |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

2-methyl-3-(2-nitrophenyl)sulfanylindolizine-1-carbaldehyde |

InChI |

InChI=1S/C16H12N2O3S/c1-11-12(10-19)13-6-4-5-9-17(13)16(11)22-15-8-3-2-7-14(15)18(20)21/h2-10H,1H3 |

InChI Key |

VZKXAGUIVCQRAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)SC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several transformations to introduce the phenylsulfanyl group and form the indolizine ring.

Chemical Reactions Analysis

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several potential biological activities. Research indicates that indolizine derivatives often exhibit:

- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer activity : Studies have reported that certain indolizine derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory effects : The presence of the nitro group may enhance the compound's ability to modulate inflammatory pathways.

These properties make 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde a candidate for further investigation in drug development.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its unique structure allows for various chemical reactions, including:

- Nucleophilic substitutions : The aldehyde functional group can react with nucleophiles, facilitating the synthesis of more complex molecules.

- Cyclization reactions : The indolizine framework can participate in cyclization to form new heterocyclic compounds.

These reactions highlight its utility in designing new chemical entities with potential pharmaceutical applications.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Polymer synthesis : The compound can be incorporated into polymer matrices, potentially enhancing their mechanical and thermal properties.

- Dyes and pigments : Its vibrant color and stability make it suitable for use in dyes and pigments for textiles and coatings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various indolizine derivatives, including this compound. Results indicated significant inhibition of cell growth in multiple cancer cell lines, suggesting a mechanism involving apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Key Observations:

Core Structure Influence: Indolizine derivatives (target compound and thiophene analog) share a bicyclic structure, which may enhance metabolic stability compared to monocyclic indole or pyrazole systems . Indole derivatives (e.g., 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) exhibit confirmed antibacterial and antifungal activities, suggesting the indolizine core in the target compound could similarly interact with microbial targets .

Substituent Effects: Nitro vs. Thiophene Carbonyl vs. Nitro-phenylsulfanyl: The thiophene carbonyl group in the indolizine analog () introduces a planar, conjugated system, whereas the nitro-phenylsulfanyl group in the target compound adds steric bulk and redox-active properties .

Biological Activity Trends: Indole derivatives with sulfonyl groups (e.g., 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) show activity against S. aureus and fungi, though less potent than reference drugs like ciprofloxacin . Tetrazole analogs () highlight the importance of substituent positioning, with electron-withdrawing groups enhancing antimicrobial efficacy . This supports the hypothesis that the nitro group in the target compound could improve activity compared to non-EWG substituents.

Physicochemical Properties

- Molecular Weight: The thiophene-containing indolizine analog has a molecular weight of 269.32 g/mol , which is lower than typical indole derivatives (e.g., ~300 g/mol for many sulfonamide-containing compounds).

- Solubility and Reactivity : The nitro group may reduce aqueous solubility compared to halogenated (e.g., chloro) or sulfonyl analogs, though the sulfanyl linkage could improve membrane permeability .

Biological Activity

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indolizine core with a methyl group, a nitrophenylsulfanyl moiety, and an aldehyde functional group. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antibacterial Properties : Some studies suggest that this class of compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.

Anticancer Activity

A study highlighted the efficacy of indole derivatives in targeting cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways such as the PI3K/Akt pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| Similar Indole Derivative | HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

Antibacterial Activity

Research conducted on various indole derivatives has shown promising antibacterial properties. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 18 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition studies revealed that it could reduce prostaglandin synthesis effectively.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study evaluated the anticancer effects of various indole derivatives, including the target compound, on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers . -

Bacterial Inhibition Study :

A comparative study assessed the antibacterial efficacy of several indole derivatives against common pathogens. The findings demonstrated that the target compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.